N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to Synthesis and Characterization
N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to Synthesis and Characterization
Executive Summary: This document provides a comprehensive technical overview of N-Nitroso-5H-dibenz(b,f)azepine, a significant N-nitrosamine impurity associated with pharmaceuticals containing the dibenzazepine scaffold, such as carbamazepine.[1][2] N-nitrosamines are a class of compounds recognized for their potential carcinogenic properties, necessitating stringent control and analysis in drug products.[1][3] This guide details the synthesis, characterization, and chemical behavior of N-Nitroso-5H-dibenz(b,f)azepine, offering detailed experimental protocols and data summaries to support researchers, scientists, and drug development professionals in ensuring pharmaceutical safety and regulatory compliance.
Introduction
N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitroso iminostilbene, is the N-nitrosated derivative of 5H-dibenz(b,f)azepine (iminostilbene).[4] Its primary relevance in the pharmaceutical industry stems from its identification as a potential process impurity or degradant in drugs synthesized from an iminostilbene intermediate, most notably the widely used anticonvulsant, carbamazepine.[1] The formation can occur when the secondary amine of the iminostilbene ring reacts with nitrosating agents, such as nitrous acid, which can be present under specific manufacturing or storage conditions.[1][4] Given the regulatory scrutiny of nitrosamine impurities by agencies like the FDA, a thorough understanding of this compound's synthesis and properties is critical for risk assessment and the development of mitigation strategies.[1]
Synthesis of N-Nitroso-5H-dibenz(b,f)azepine
The synthesis of N-Nitroso-5H-dibenz(b,f)azepine is achieved through the nitrosation of its parent amine, 5H-dibenz(b,f)azepine (iminostilbene). This reaction involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen.
Reaction Principle
The most common laboratory-scale synthesis involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The resulting nitrosonium ion (NO⁺) is the active electrophile that reacts with the secondary amine of the iminostilbene core. Alternative, modern methods may utilize reagents like tert-butyl nitrite (TBN) under acid-free conditions, which can offer benefits in terms of yield and ease of purification.[3]
Synthesis Workflow
The general workflow for the synthesis and purification of N-Nitroso-5H-dibenz(b,f)azepine is outlined below.
Figure 1: General workflow for the synthesis and characterization of N-Nitroso-5H-dibenz(b,f)azepine.
Experimental Protocol: Synthesis
Materials and Equipment:
-
5H-Dibenz(b,f)azepine (Iminostilbene)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Appropriate personal protective equipment (PPE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5H-dibenz(b,f)azepine (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.
-
Slowly add the aqueous sodium nitrite solution to the stirred solution of iminostilbene.
-
To this biphasic mixture, add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and gas evolution.
-
After the acid addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure N-Nitroso-5H-dibenz(b,f)azepine.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Physicochemical Properties
The key physicochemical properties of N-Nitroso-5H-dibenz(b,f)azepine are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 5-Nitroso-5H-dibenzo[b,f]azepine | [4][5] |
| Synonyms | N-Nitroso iminostilbene | [4] |
| CAS Number | 38652-29-8 | [1][6] |
| Molecular Formula | C₁₄H₁₀N₂O | [4][6] |
| Molecular Weight | 222.24 g/mol | [1][6] |
| Appearance | Light brown to brown solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Table 1: Physicochemical properties of N-Nitroso-5H-dibenz(b,f)azepine.
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the molecule. Expected and reported data are summarized in Table 2.
| Technique | Observation | Reference(s) |
| Mass Spectrometry (MS) | M.Wt: 222.24. GC-MS may show a top peak at m/z 194, corresponding to the loss of the nitroso group (NO). | [1][7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-N=O stretching (approx. 1450-1500 cm⁻¹), C=C stretching for aromatic rings (approx. 1600 cm⁻¹), and C-H stretching (approx. 3000-3100 cm⁻¹). | [8][9] |
| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the dibenzazepine rings and signals for the vinyl protons of the azepine ring. | [6] |
| ¹³C-NMR Spectroscopy | Expected signals for aromatic and vinyl carbons in the dibenzazepine core. | [10] |
| HPLC | Purity can be assessed using a suitable reversed-phase HPLC method. | [6] |
Table 2: Summary of key spectroscopic data for N-Nitroso-5H-dibenz(b,f)azepine.
Experimental Protocols: Characterization
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[11]
-
Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
Chemical Reactivity and Stability
N-Nitroso-5H-dibenz(b,f)azepine can undergo specific chemical transformations under certain conditions. One of the most significant is an acid-catalyzed or thermal ring contraction of the seven-membered azepine ring to form six-membered acridine derivatives.[1][12]
Transformation Pathway
Under acidic, thermal, or photochemical conditions, the molecule can rearrange, leading to products such as acridine, acridine-9-carboxaldehyde, and 9-methylacridine.[12] This transformation pathway is a critical consideration for the stability and degradation profile of the compound.
Figure 2: Ring contraction pathway of N-Nitroso-5H-dibenz(b,f)azepine to acridine derivatives.[12]
Toxicological Profile and Regulatory Context
As an N-nitrosamine, N-Nitroso-5H-dibenz(b,f)azepine falls into a class of compounds considered to be of high toxicological concern. However, the specific mutagenic potential of this molecule is debated. The typical mechanism for N-nitrosamine carcinogenicity involves metabolic activation via alpha-hydroxylation, a step that requires the presence of an alpha-hydrogen atom adjacent to the nitroso-substituted nitrogen. N-Nitroso-5H-dibenz(b,f)azepine lacks these alpha-hydrogens, which suggests a potentially lower risk of mutagenicity through this pathway.[2] Supporting this hypothesis, studies have reported negative results for this compound in the Ames mutagenicity test.[2] Despite this, its presence in any pharmaceutical product is strictly regulated, and its levels must be controlled to be as low as reasonably practicable.
Conclusion
This technical guide provides essential information for the synthesis and comprehensive characterization of N-Nitroso-5H-dibenz(b,f)azepine. The detailed protocols for synthesis, purification, and analysis are designed to aid researchers in producing and evaluating this compound as a reference standard. Understanding its chemical properties, reactivity, and toxicological context is paramount for pharmaceutical scientists working to ensure the safety and quality of drugs derived from the dibenzazepine scaffold.
References
- 1. N-Nitroso-5H-dibenz(b,f)azepine | 38652-29-8 | Benchchem [benchchem.com]
- 2. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. schenautomacao.com.br [schenautomacao.com.br]
- 4. N-Nitroso Iminostilbene | CAS No- 38652-29-8 [chemicea.com]
- 5. N-Nitroso Iminostilbene | 38652-29-8 | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. updatepublishing.com [updatepublishing.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. lcms.cz [lcms.cz]
- 12. connectsci.au [connectsci.au]
